molecular formula C17H18Cl2N2O B4817875 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-ethylphenyl)urea

N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-ethylphenyl)urea

Cat. No.: B4817875
M. Wt: 337.2 g/mol
InChI Key: QFAOOOXJFROPDP-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)ethyl]-N’-(4-ethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with dichlorophenyl and the other with ethylphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)ethyl]-N’-(4-ethylphenyl)urea typically involves the reaction of 2,4-dichloroacetophenone with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:

  • Temperature: 50-100°C
  • Solvent: Anhydrous toluene or dichloromethane
  • Catalyst: Triethylamine or pyridine

Industrial Production Methods

In an industrial setting, the production of N-[1-(2,4-dichlorophenyl)ethyl]-N’-(4-ethylphenyl)urea may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorophenyl)ethyl]-N’-(4-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Derivatives with substituted functional groups on the aromatic rings.

Scientific Research Applications

N-[1-(2,4-dichlorophenyl)ethyl]-N’-(4-ethylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorophenyl)ethyl]-N’-(4-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include:

    Enzyme inhibition: Blocking the activity of enzymes involved in metabolic pathways.

    Receptor binding: Modulating the activity of receptors on cell surfaces.

Comparison with Similar Compounds

N-[1-(2,4-dichlorophenyl)ethyl]-N’-(4-ethylphenyl)urea can be compared with other similar compounds, such as:

  • N-[1-(2,4-dichlorophenyl)ethyl]-N’-(4-methylphenyl)urea
  • N-[1-(2,4-dichlorophenyl)ethyl]-N’-(4-isopropylphenyl)urea

These compounds share structural similarities but differ in the substituents on the aromatic rings. The uniqueness of N-[1-(2,4-dichlorophenyl)ethyl]-N’-(4-ethylphenyl)urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]-3-(4-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O/c1-3-12-4-7-14(8-5-12)21-17(22)20-11(2)15-9-6-13(18)10-16(15)19/h4-11H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAOOOXJFROPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-ethylphenyl)urea

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